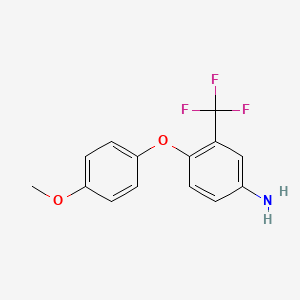

4-(4-甲氧基苯氧基)-3-(三氟甲基)苯胺

描述

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) and are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The methoxy group (-OCH3) and the phenoxy linkage in the compound suggest potential for varied chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted arenes can be achieved through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, which yields functionalized salicylates and phenols with trifluoromethyl groups . Another method for introducing trifluoromethyl groups into anilines is through the use of ethyl trifluoroacetate in the presence of a catalyst such as 4-dimethylaminopyridine, which selectively trifluoroacetylates anilines .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines can be significantly influenced by the presence of electron-withdrawing or electron-donating groups. Studies using vibrational analysis techniques such as Fourier Transform-Infrared and Fourier Transform-Raman have been conducted to understand the effects of substituents on the structure of aniline derivatives . Additionally, theoretical investigations using density functional theory computations provide insights into the molecular structure, including hyperconjugation interactions and molecular electrostatic potential surfaces .

Chemical Reactions Analysis

The reactivity of anilines can be altered by the presence of trifluoromethyl groups. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can lead to the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the nature of the acyl and phenyl groups . The influence of trifluoromethyl groups on the liquid crystalline properties of aniline derivatives has also been discussed, with certain derivatives exhibiting stable smectic phases .

Physical and Chemical Properties Analysis

Trifluoromethyl-substituted anilines exhibit unique physical and chemical properties due to their molecular structure. The presence of trifluoromethyl groups can affect the liquid crystalline behavior, phase transitions, and orientational order parameters of these compounds . Spectroscopic investigations provide detailed information on the vibrational, structural, and thermodynamic characteristics of these molecules, as well as their electronic properties such as dipole moments and hyperpolarizability . These properties are crucial for potential applications in non-linear optical (NLO) materials and other advanced technological fields.

科学研究应用

合成方法和应用

一个研究领域涉及开发新的合成途径来生产官能化苯胺。例如,Itoh 等人(2002 年)的一项研究探索了苯胺与苯基碘(III)双(三氟乙酸盐)的反应,以根据取代基提供乙酰二芳胺或相应的酚,表明此类化合物在合成有机化学中作为进一步转化中间体的作用 (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002)。同样,Gong 和 Kato(2001 年)详细介绍了涉及 α-三氟甲基亚胺的亲核反应,导致合成 β-三氟甲基 β-苯胺基酯,展示了该化合物在创建具有进一步化学探索潜力的结构多样的分子中的效用 (Gong & Kato, 2001)。

高性能材料

在材料科学领域,已经研究了苯胺的化学改性,包括与 4-(4-甲氧基苯氧基)-3-(三氟甲基)苯胺相关的改性,以了解它们在创造高性能材料方面的潜力。Suresh 等人(2003 年)报道了由偶氮双酚胺衍生的具有高热稳定性的新型聚碳酸酯的合成,表明此类化合物在开发具有特定物理性质的先进材料中很重要 (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003)。

电光和光物理性质

此外,Yang 等人(2004 年)对 N-芳基取代的反式-4-氨基芪中的取代基依赖的光致分子内电荷转移的研究突出了 4-(4-甲氧基苯氧基)-3-(三氟甲基)苯胺衍生物的光物理性质。这项研究证明了该化合物在光电应用材料开发中的潜力,其中电荷转移过程的操纵至关重要 (Yang, Liau, Wang, & Hwang, 2004)。

安全和危害

Sigma-Aldrich provides “4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS).

未来方向

The future directions of “4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” are not clear from the available information. As a unique chemical provided by Sigma-Aldrich, it may have potential applications in various research fields . Further studies and experiments would be needed to explore its potential uses and benefits.

属性

IUPAC Name |

4-(4-methoxyphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYFIKLXHJZTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589742 | |

| Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

CAS RN |

87294-18-6 | |

| Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

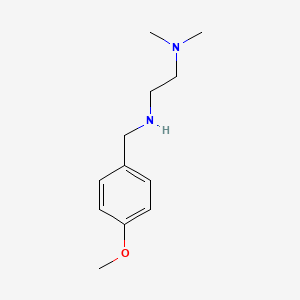

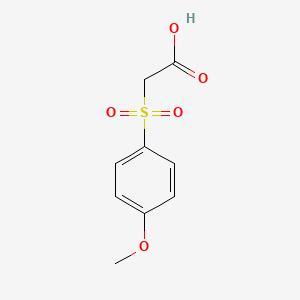

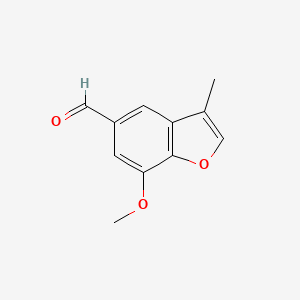

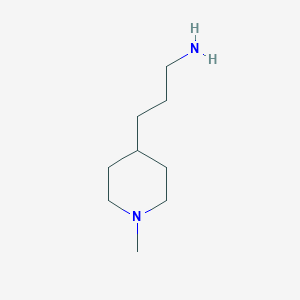

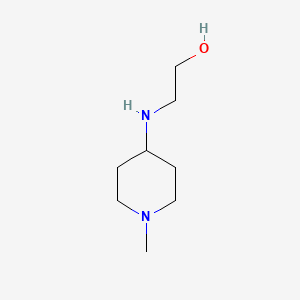

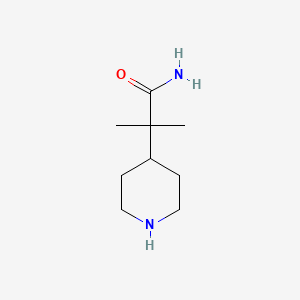

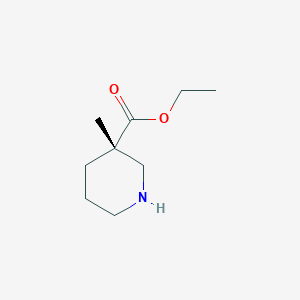

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)